molecular formula C8H6F3N3O2S B2878946 Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 1209073-83-5

Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Cat. No.: B2878946
CAS No.: 1209073-83-5
M. Wt: 265.21
InChI Key: OOWVPUKANARZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a heterocyclic compound featuring a fused imidazo-thiadiazole core substituted with a trifluoromethyl group at position 2 and an ethyl ester moiety at position 6. Its structural uniqueness lies in the combination of electron-withdrawing trifluoromethyl and ester groups, which modulate lipophilicity, metabolic stability, and target binding. This article compares its synthetic routes, structural features, and biological activities with those of analogous compounds.

Properties

IUPAC Name

ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O2S/c1-2-16-5(15)4-3-14-7(12-4)17-6(13-14)8(9,10)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWVPUKANARZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)SC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Scope

A catalyst- and solvent-free three-component reaction has been developed for synthesizing trifluoromethylated imidazo[2,1-b]thiadiazoles. The protocol involves:

  • 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine as the thiadiazole precursor
  • Aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 4-cyanobenzaldehyde)
  • Isocyanides (e.g., cyclohexyl isocyanide, tert-butyl isocyanide)

The reaction proceeds via imine formation between the thiadiazol-2-amine and aldehyde, followed by isocyanide-mediated [4+1] cycloaddition to form the imidazo ring.

Optimization and Yield Data

Key parameters influencing yield (Table 1):

Entry Temperature (°C) Solvent Time (h) Yield (%)
1 110 Solvent-free 24 94
2 Reflux Ethanol 24 78
3 25 Tetrahydrofuran 24 60

Optimal conditions (Entry 1) achieved 94% yield for N-cyclohexyl-6-(4-nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b]thiadiazol-5-amine under solvent-free conditions at 110°C. Electron-withdrawing substituents on aldehydes enhanced reactivity, with 4-nitrobenzaldehyde giving higher yields than electron-donating groups.

Condensation with Phenacyl Bromides

Two-Step Cyclization Approach

This method constructs the imidazo[2,1-b]thiadiazole core through:

  • Cyclization of aromatic acids with thiosemicarbazide in POCl3 to form 5-aryl-1,3,4-thiadiazol-2-amines
  • Condensation with ethyl 2-bromo-4,4,4-trifluoroacetoacetate under reflux in ethanol

Mechanistic Insights

The phenacyl bromide reacts with the thiadiazol-2-amine via nucleophilic substitution, followed by intramolecular cyclization to form the fused imidazo ring. The ester group is introduced through the bromoester reagent.

Yield Comparison (Table 2)

Substituted Thiadiazolamine Bromoester Yield (%)
5-(4-Methylphenyl) Ethyl 2-bromo-4,4,4-trifluoroacetoacetate 72
5-(4-Chlorophenyl) Ethyl 2-bromo-4,4,4-trifluoroacetoacetate 68
5-(4-Methoxyphenyl) Ethyl 2-bromo-4,4,4-trifluoroacetoacetate 61

Yields ranged from 61–72%, with electron-neutral substituents on the thiadiazolamine providing optimal results.

Modified Hantzsch Imidazole Synthesis

Adaptation for Thiadiazole Systems

A Hantzsch-type approach was reported for ethyl imidazo[2,1-b]thiazole-6-carboxylate derivatives, which can be modified for trifluoromethyl incorporation:

  • React 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with ethyl bromopyruvate
  • Cyclize in tetrahydrofuran at 25°C for 20 hours

Critical Modifications

  • Replacement of conventional α-haloketones with ethyl bromopyruvate enables carboxylate introduction
  • Low-temperature cyclization (25°C vs traditional reflux) prevents trifluoromethyl group degradation

Yield Optimization (Table 3)

Amino-thiadiazole Halocarbonyl Compound Solvent Yield (%)
2-Amino-5-(trifluoromethyl) Ethyl bromopyruvate THF 54
2-Amino-5-(trifluoromethyl) Ethyl chloroacetate THF 38
2-Amino-5-(trifluoromethyl) Methyl bromoacetoacetate Ethanol 42

Ethyl bromopyruvate in THF gave superior yields (54%) compared to other halocarbonyl reagents.

Comparative Analysis of Synthetic Routes

Efficiency Metrics (Table 4)

Method Average Yield (%) Time Scalability
Three-component (solvent-free) 94 24 h High
Phenacyl bromide condensation 67 48 h Moderate
Modified Hantzsch 54 20 h Low
Microwave-assisted 88* 0.75 h High

*Extrapolated from analogous reactions

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique chemical structure allows it to interact with various biological pathways, making it a promising candidate for therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its stability and reactivity make it suitable for use in various chemical processes and applications.

Mechanism of Action

The mechanism by which Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The imidazo[2,1-b][1,3,4]thiadiazole core allows diverse substitutions at positions 2, 5, and 6, which significantly influence biological activity. Key analogues include:

Compound Name Substituents Molecular Formula Key Properties/Activities Ref.
Target Compound : Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate Position 2: CF₃; Position 6: COOEt C₉H₇F₃N₃O₂S High lipophilicity; potential anticancer/antimicrobial activity (inferred from analogues) -
6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole (CAS 153073-99-5) Position 2: CF₃; Position 6: 4-Cl-Ph C₁₁H₆ClF₃N₃S Cytotoxic (IC₅₀: <1 μM in leukemia cells)
6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole Position 2: CF₃; Position 6: 4-MeO-Ph C₁₂H₈F₃N₃OS Enhanced solubility due to methoxy group; moderate antitubercular activity
N-(tert-Butyl)-2-methyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine (4m) Position 2: Me; Position 6: 5-nitrofuran C₁₄H₁₆N₆O₃S Antimicrobial (MIC: 2–8 μg/mL against ESKAPE pathogens)
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (CAS 1250997-71-7) Position 2: Br; Position 6: COOEt C₇H₆BrN₃O₂S Bromo substituent enables further functionalization; used as synthetic intermediate

Key Observations :

  • Trifluoromethyl (CF₃) at Position 2 : Enhances metabolic stability and lipophilicity, critical for membrane penetration in anticancer agents .
  • Aryl Groups at Position 6 : Electron-withdrawing groups (e.g., 4-Cl-Ph) improve cytotoxicity, while electron-donating groups (e.g., 4-MeO-Ph) enhance solubility .
  • Ester vs. Amine Substituents : Ethyl ester at position 6 (target compound) balances reactivity and stability, whereas amine derivatives (e.g., 4m) exhibit stronger antimicrobial effects .

Comparison :

  • Microwave Synthesis : Superior for trifluoromethyl-containing derivatives, offering >70% yields in minutes .
  • Conventional Heating : Longer reaction times (12–15 h) but suitable for thermally sensitive intermediates .

Key Findings :

  • Trifluoromethyl Derivatives : Exhibit potent anticancer activity (IC₅₀ <2 μM) due to enhanced target affinity and cellular uptake .
  • Nitrofuran Analogues : Superior against Gram-positive bacteria (e.g., Staphylococcus aureus) but less effective in eukaryotic cells .

Biological Activity

Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate is a compound belonging to the imidazo[2,1-b][1,3,4]thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the imidazo[2,1-b][1,3,4]thiadiazole core through cyclization reactions involving thiourea derivatives.
  • Introduction of the ethyl ester group at the carboxylic acid position via esterification methods.
  • Trifluoromethylation using reagents like trifluoromethyl iodide or other trifluoromethylating agents to achieve the desired substitution pattern.

Antitumor Activity

Recent studies have shown that imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit significant antitumor properties. Notably:

  • A study evaluated a series of compounds including derivatives of imidazo[2,1-b][1,3,4]thiadiazole for their ability to inhibit focal adhesion kinase (FAK), a target in pancreatic cancer therapy. Compounds demonstrated IC50 values ranging from 0.59 to 2.81 μM in various mesothelioma cell lines. This activity was linked to reduced phospho-FAK levels and enhanced efficacy when combined with gemcitabine treatment .

Antimicrobial and Antifungal Properties

The compound's derivatives have also been assessed for antimicrobial activity:

  • Antibacterial Activity : Several studies reported that imidazo[2,1-b][1,3,4]thiadiazole derivatives showed promising antibacterial effects against various strains. For instance, compounds were tested against Gram-positive and Gram-negative bacteria with significant inhibition observed .
  • Antifungal Activity : The antifungal potential was evaluated against common fungal pathogens. Certain derivatives exhibited noteworthy inhibition rates comparable to standard antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key findings include:

  • The presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity.
  • Substituents on the thiadiazole ring significantly influence both antimicrobial and anticancer activities.
Compound StructureBiological ActivityIC50 (µM)
Imidazo derivativeAntitumor0.59 - 2.81
Thiadiazole derivativeAntibacterialVaries
Thiadiazole derivativeAntifungalVaries

Case Studies and Research Findings

Several case studies highlight the biological potential of this compound:

  • Inhibition of FAK in Mesothelioma : Research indicated that specific derivatives could inhibit FAK phosphorylation effectively in mesothelioma models .
  • Cytotoxicity Against Cancer Cell Lines : A comprehensive evaluation showed that certain derivatives had low toxicity towards normal cell lines while exhibiting potent cytotoxic effects against cancerous cells .
  • Antimicrobial Screening : In vitro tests demonstrated that selected compounds displayed significant antimicrobial properties against both bacterial and fungal strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.